![molecular formula C17H15ClN2O5 B12536244 Propanedioic acid, [(8-chloro-5-quinoxalinyl)oxy]-, di-2-propenyl ester CAS No. 724746-92-3](/img/structure/B12536244.png)
Propanedioic acid, [(8-chloro-5-quinoxalinyl)oxy]-, di-2-propenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanedioic acid, [(8-chloro-5-quinoxalinyl)oxy]-, di-2-propenyl ester is a chemical compound with the molecular formula C17H15ClN2O5. This compound is known for its unique structure, which includes a quinoxaline ring substituted with a chlorine atom and an ester group derived from propanedioic acid. It is used in various scientific research applications due to its distinctive chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propanedioic acid, [(8-chloro-5-quinoxalinyl)oxy]-, di-2-propenyl ester typically involves the esterification of propanedioic acid with 8-chloro-5-quinoxalinol. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The reaction mixture is heated to facilitate the esterification process, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Propanedioic acid, [(8-chloro-5-quinoxalinyl)oxy]-, di-2-propenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinoxaline compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinoxaline derivatives with additional oxygen-containing functional groups.
Reduction: Reduced quinoxaline compounds.
Substitution: Quinoxaline derivatives with substituted nucleophiles.
Wissenschaftliche Forschungsanwendungen
Propanedioic acid, [(8-chloro-5-quinoxalinyl)oxy]-, di-2-propenyl ester is utilized in various scientific research fields:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Wirkmechanismus
The mechanism of action of Propanedioic acid, [(8-chloro-5-quinoxalinyl)oxy]-, di-2-propenyl ester involves its interaction with specific molecular targets. The quinoxaline ring can interact with various enzymes and receptors, modulating their activity. The ester group allows for the compound’s incorporation into larger molecular structures, enhancing its biological activity. The chlorine atom on the quinoxaline ring can participate in halogen bonding, further influencing the compound’s interactions with biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanedioic acid, 2-propenyl-, diethyl ester: Similar ester structure but with different substituents.
Malonic acid derivatives: Compounds with similar dicarboxylic acid structures but different functional groups.
Quinoxaline derivatives: Compounds with similar quinoxaline rings but different substituents
Uniqueness
Propanedioic acid, [(8-chloro-5-quinoxalinyl)oxy]-, di-2-propenyl ester is unique due to the presence of both the quinoxaline ring and the ester group derived from propanedioic acid. This combination imparts distinctive chemical and biological properties, making it valuable in various research applications .
Eigenschaften
CAS-Nummer |
724746-92-3 |
|---|---|
Molekularformel |
C17H15ClN2O5 |
Molekulargewicht |
362.8 g/mol |
IUPAC-Name |
bis(prop-2-enyl) 2-(8-chloroquinoxalin-5-yl)oxypropanedioate |
InChI |
InChI=1S/C17H15ClN2O5/c1-3-9-23-16(21)15(17(22)24-10-4-2)25-12-6-5-11(18)13-14(12)20-8-7-19-13/h3-8,15H,1-2,9-10H2 |
InChI-Schlüssel |
PCMJUXXWGAPVGG-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC(=O)C(C(=O)OCC=C)OC1=C2C(=C(C=C1)Cl)N=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



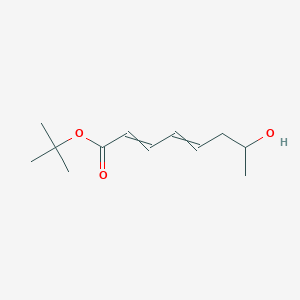
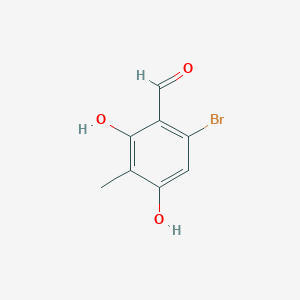
![Acetic acid, 2-phenyl-1-[4-(2-phenyldiazenyl)phenyl]hydrazide](/img/structure/B12536191.png)

![N-{4-[(4-Amino-2,5-dibutoxyphenyl)sulfanyl]phenyl}-2-phenoxyacetamide](/img/structure/B12536200.png)
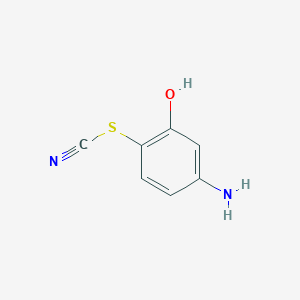
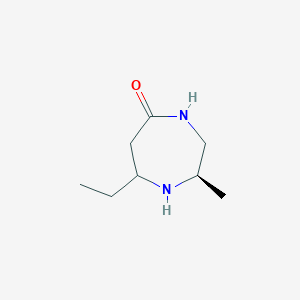
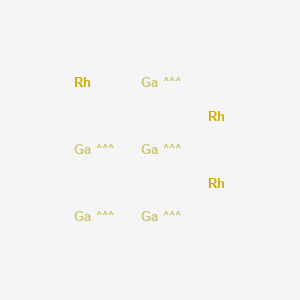
![[5-[[1-(9-borabicyclo[3.3.1]nonan-9-yl)-5-(4-methylbenzoyl)pyrrol-2-yl]-phenylmethyl]-1H-pyrrol-2-yl]-(4-methoxyphenyl)methanone](/img/structure/B12536218.png)
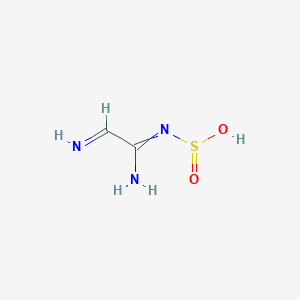
![3-[(3,4-Dimethoxyphenyl)methoxy]propanoic acid](/img/structure/B12536233.png)
![1H-Indazole, 3-[(3-chlorophenyl)sulfonyl]-1-(4-piperidinyl)-](/img/structure/B12536234.png)

